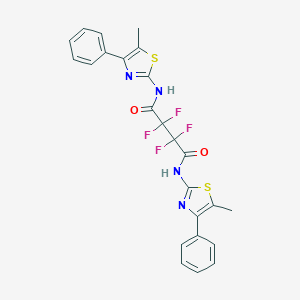![molecular formula C22H24F4N2O6S2 B515464 methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B515464.png)
methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate is a complex organic compound featuring multiple functional groups, including ester, amide, and thiophene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thiopheneamine and 2,2,3,3-tetrafluoro-4-oxobutanoic acid. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as DMAP.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
Methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like mCPBA for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the ester group would yield the corresponding alcohol.
科学的研究の応用
Methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
Methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate: Similar structure but lacks the tetrafluoro substitution.
Ethyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The presence of the tetrafluoro substitution in methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate imparts unique chemical and biological properties, such as increased stability and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications.
特性
分子式 |
C22H24F4N2O6S2 |
|---|---|
分子量 |
552.6g/mol |
IUPAC名 |
methyl 4-ethyl-2-[[4-[(4-ethyl-3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl]amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H24F4N2O6S2/c1-7-11-9(3)35-15(13(11)17(29)33-5)27-19(31)21(23,24)22(25,26)20(32)28-16-14(18(30)34-6)12(8-2)10(4)36-16/h7-8H2,1-6H3,(H,27,31)(H,28,32) |
InChIキー |
MTEYODVPRWFTPA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C(C(C(=O)NC2=C(C(=C(S2)C)CC)C(=O)OC)(F)F)(F)F)C |
正規SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C(C(C(=O)NC2=C(C(=C(S2)C)CC)C(=O)OC)(F)F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B515383.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dichlorobenzylidene)propanohydrazide](/img/structure/B515386.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B515387.png)
![3-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1-phenyl-2-propen-1-one](/img/structure/B515388.png)
![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B515389.png)
![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(1-phenylpropylidene)propanohydrazide](/img/structure/B515390.png)

![(5Z)-5-[[4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl]methylidene]-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B515393.png)
![4-Ethyl-5-methyl-2-{[(undecafluorocyclohexyl)carbonyl]amino}thiophene-3-carboxamide](/img/structure/B515395.png)
![N~1~,N~3~-bis[2-(3,4-dimethoxyphenyl)ethyl]isophthalamide](/img/structure/B515397.png)
![N,N'-(3,3'-DIMETHOXY-4,4'-BIPHENYLDIYL)BIS[2-(4-ETHYLPHENYL)-4-QUINOLINECARBOXAMIDE]](/img/structure/B515398.png)
![2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B515399.png)

![3-[(3-chlorobenzylidene)amino]-2-(3-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B515403.png)
